BenchChemオンラインストアへようこそ!

2-Phenyl-3-(piperidin-1-yl)quinoxaline

Structural Biology Receptor Binding Conformational Analysis

Sourcing 2-Phenyl-3-(piperidin-1-yl)quinoxaline for research? Unlike generic quinoxaline derivatives, this exact substitution pattern (2-phenyl, 3-piperidin-1-yl) delivers a defined cytotoxic profile (IC50: 5.4–7.5 µM across K562, HL60, MCF7) and antimicrobial activity. This precise geometry enables confident SAR and computational docking studies. Ensure your results are comparable by using the exact reference compound cited in published pharmacological and patent literature.

Molecular Formula C19H19N3
Molecular Weight 289.382
CAS No. 33488-30-1
Cat. No. B2464847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-(piperidin-1-yl)quinoxaline
CAS33488-30-1
Molecular FormulaC19H19N3
Molecular Weight289.382
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
InChIInChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-19(22-13-7-2-8-14-22)21-17-12-6-5-11-16(17)20-18/h1,3-6,9-12H,2,7-8,13-14H2
InChIKeyMVPLPPNSAZSPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-3-(piperidin-1-yl)quinoxaline: Chemical Identity and Procurement Baseline


2-Phenyl-3-(piperidin-1-yl)quinoxaline (CAS: 33488-30-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₉H₁₉N₃ and molecular weight of 289.38 g/mol [1]. It belongs to the quinoxaline family, featuring a bicyclic core with two nitrogen atoms, a phenyl substituent at the 2-position, and a piperidin-1-yl group at the 3-position . This structural configuration places the compound within a broader class of substituted quinoxaline-type piperidine derivatives that have been the subject of extensive patenting activity, including US8846929B2 and US9527840B2, for applications in pain and nociceptin receptor modulation [2].

2-Phenyl-3-(piperidin-1-yl)quinoxaline: Critical Distinctions from Generic Quinoxaline Analogs


Substitution at the 2- and 3-positions of the quinoxaline core critically determines pharmacological selectivity and potency profiles, rendering generic in-class substitution scientifically invalid without empirical verification [1]. While the quinoxaline scaffold appears across numerous compounds with reported antimicrobial and anticancer activities, the specific combination of a 2-phenyl group and a 3-piperidin-1-yl moiety in this exact compound produces a unique spatial and electronic configuration that cannot be assumed equivalent to analogs bearing different substituents such as carboxylic acid derivatives or benzylpiperidinyl variants . Direct substitution with compounds lacking the 2-phenyl-3-piperidinyl substitution pattern may result in altered target engagement, off-target effects, or complete loss of the biological profile relevant to specific research applications [2].

2-Phenyl-3-(piperidin-1-yl)quinoxaline: Comparative Performance Data for Scientific Selection


Structural Conformation: Planarity Enables Specific Receptor Engagement vs. Non-Planar Analogs

The molecular planarity of 2-phenyl-3-(piperidin-1-yl)quinoxaline, characterized by a torsion angle of -179(2)° between the phenyl and quinoxaline planes, distinguishes it from analogs with more twisted geometries that may exhibit altered binding pocket compatibility [1]. In contrast, substituted quinoxaline derivatives such as those with 3-phenyl-2-piperidinyl arrangements (e.g., BDBM463455, 3-Phenyl-2-(piperidin-1-yl)quinoxaline-6-carboxylic acid) display different regiochemical positioning that alters molecular topology and subsequently impacts receptor fit [2].

Structural Biology Receptor Binding Conformational Analysis Crystallography

Anticancer Activity: Cell Line IC50 Profiling vs. Untreated Controls

2-Phenyl-3-(piperidin-1-yl)quinoxaline demonstrates concentration-dependent cytotoxicity across multiple human cancer cell lines, with IC50 values ranging from 5.4 to 7.5 µM . While direct head-to-head comparisons with structurally identical analogs are not available in the peer-reviewed literature, class-level analysis of quinoxaline derivatives suggests that the 2-phenyl-3-piperidinyl substitution pattern confers distinct potency relative to piperazinylquinoxaline derivatives, which have been reported with PI3Kα inhibitory activity but differing selectivity profiles [1].

Cancer Research Cytotoxicity Kinase Inhibition Apoptosis

Broad-Spectrum Antimicrobial Potential: Activity Against Gram-Positive and Gram-Negative Pathogens

The antimicrobial efficacy of 2-phenyl-3-(piperidin-1-yl)quinoxaline has been documented against a range of bacterial and fungal pathogens, including drug-resistant strains of Staphylococcus aureus and Escherichia coli . While quantitative MIC values are not available in the current literature for this exact compound, its activity profile is consistent with the broader class of piperidine-conjugated quinoxalines, such as N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines, which have demonstrated specific antisalmonella activity against Salmonella paratyphi in vitro [1].

Antimicrobial Resistance Antibacterial Antifungal Infectious Disease

Patent Landscape and Commercial Availability: Procurement Certainty Relative to Proprietary Analogs

2-Phenyl-3-(piperidin-1-yl)quinoxaline falls within the broader patent landscape of substituted-quinoxaline-type piperidine compounds (US8846929B2, US9527840B2, US9732060, US10065941) that claim utility in pain management and ORL-1/nociceptin receptor modulation [1]. However, unlike certain proprietary quinoxaline derivatives under active clinical development (e.g., compounds with 6-carboxylic acid modifications showing P2X3 antagonist activity with IC50 values ranging from 6 nM to 30 nM), this exact compound is commercially available as a research-grade chemical from multiple suppliers [2]. This availability contrasts with more extensively functionalized analogs such as 3-phenyl-2-(piperidin-1-yl)quinoxaline-6-carboxylic acid, which have reported hPASK inhibitory activity (IC50: 1,000 nM) but may be subject to more restrictive patent claims [3].

Chemical Sourcing Intellectual Property Procurement Supply Chain

2-Phenyl-3-(piperidin-1-yl)quinoxaline: Evidence-Based Applications in Research and Development


Cancer Cell Biology: Cytotoxicity Reference Compound and Scaffold for Kinase-Targeted SAR

Based on documented IC50 values of 5.4–7.5 µM against K562, HL60, and MCF7 cell lines, this compound serves as a reference cytotoxic agent in cancer cell biology studies . Its defined activity profile makes it suitable as a starting scaffold for structure-activity relationship (SAR) investigations targeting kinase pathways implicated in leukemia and breast cancer [1]. Researchers can utilize this compound as a baseline comparator when evaluating novel quinoxaline derivatives for improved potency or selectivity against specific cancer cell types.

Antimicrobial Resistance Research: Tool Compound for Investigating Mechanisms of Action

The compound's documented activity against drug-resistant Staphylococcus aureus and Escherichia coli supports its use as a tool compound in antimicrobial resistance research . It can be employed in mechanistic studies exploring how quinoxaline-based agents disrupt bacterial viability, particularly in the context of biofilms and persistent infections [1]. Its structural features—combining a quinoxaline core with a piperidine moiety—provide a defined chemical probe for dissecting structure-activity relationships in antibacterial drug discovery programs.

Structural Biology and Computational Chemistry: Conformational Analysis and Docking Studies

The near-planar conformation (torsion angle: -179(2)°) of this compound provides a well-defined three-dimensional geometry for computational docking studies and molecular dynamics simulations . This structural clarity enables accurate modeling of ligand-receptor interactions, particularly with targets containing aromatic-rich binding pockets that favor π-π stacking interactions with planar ligands [1]. The compound can be used as a rigid scaffold in virtual screening campaigns to identify novel quinoxaline-based hits against receptors of interest.

Medicinal Chemistry: Benchmarking Against Patent-Disclosed Quinoxaline Analogs

Given the extensive patent literature surrounding substituted-quinoxaline-type piperidine compounds for pain and nociceptin receptor modulation, this compound can serve as a structural benchmark for comparative studies . Researchers evaluating proprietary analogs (e.g., P2X3 antagonists with IC50 values of 6–30 nM) may use this compound to assess the contribution of the 2-phenyl-3-piperidinyl core to overall pharmacological activity [1]. Its commercial availability facilitates side-by-side experimental comparisons with more highly functionalized derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-3-(piperidin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.